Methyl pentafluorophenyl carbonate

Beschreibung

The exact mass of the compound Methyl pentafluorophenyl carbonate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl pentafluorophenyl carbonate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl pentafluorophenyl carbonate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

methyl (2,3,4,5,6-pentafluorophenyl) carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F5O3/c1-15-8(14)16-7-5(12)3(10)2(9)4(11)6(7)13/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGYOVHMDBHQLOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90557159 | |

| Record name | Methyl pentafluorophenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36919-03-6 | |

| Record name | Methyl 2,3,4,5,6-pentafluorophenyl carbonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36919-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl pentafluorophenyl carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90557159 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl Pentafluorophenyl Carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to Methyl Pentafluorophenyl Carbonate

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl pentafluorophenyl carbonate (MPFC) is a highly versatile and reactive reagent that has become an invaluable tool in modern organic synthesis, particularly within pharmaceutical and materials science.[1] Its unique structure, characterized by a methoxycarbonyl group attached to a highly electronegative pentafluorophenyl ring, makes it an exceptional agent for the introduction of the methoxycarbonyl (-Moc) group and for activating carboxylic acids. This guide provides an in-depth exploration of the chemical properties, reactivity, and applications of MPFC, offering field-proven insights and detailed protocols to enable its effective use in research and development.

Core Physicochemical & Structural Properties

The efficacy of MPFC as a reagent is a direct consequence of its distinct molecular architecture. The defining feature is the pentafluorophenyl group, a benzene ring where all five hydrogen atoms are replaced by fluorine.[2] This extensive fluorination profoundly influences the molecule's electronic properties.

1.1. The Pentafluorophenyl Moiety: An Electronic Sink

Fluorine's high electronegativity creates a strong electron-withdrawing effect, pulling electron density from the phenyl ring and, consequently, from the adjacent carbonate functional group.[2] This inductive effect renders the carbonyl carbon of the carbonate highly electrophilic and thus exceptionally susceptible to nucleophilic attack.[2]

Furthermore, the presence of multiple strong carbon-fluorine bonds imparts significant thermal and chemical stability to the molecule.[2] This robustness allows for its use in a variety of reaction conditions where less stable reagents might degrade.[2] The fluorinated structure also increases lipophilicity, a property that can be leveraged in the design of novel compounds with enhanced biological activity or specific physical properties.[1]

1.2. Physical & Spectroscopic Data

MPFC is typically a white solid at room temperature, with a low melting point.[1] It exhibits good solubility in many common organic solvents but is sparingly soluble in water.[2]

| Property | Value | Source(s) |

| CAS Number | 36919-03-6 | [1][3][4] |

| Molecular Formula | C₈H₃F₅O₃ | [1][3][4] |

| Molecular Weight | 242.10 g/mol | [3][4] |

| Appearance | White solid / powder to lump | [1][5][6] |

| Melting Point | 27-36 °C | [1][2][4][6] |

| Boiling Point | 84 °C @ 3 mmHg | [1][6] |

| Purity | ≥98% - 99% (HPLC/GC) | [1][4][6][7] |

Spectroscopic Profile:

-

¹⁹F NMR: The ¹⁹F NMR spectrum is characteristic of a pentafluorophenyl group, typically showing multiplets around -153 ppm (ortho-F), -157 ppm (para-F), and -162 ppm (meta-F).[8]

-

¹H NMR: A singlet corresponding to the methyl protons (–OCH₃) is the primary feature.

-

¹³C NMR: Resonances for the methyl carbon, the carbonyl carbon, and the distinct carbons of the pentafluorophenyl ring are observable.[8]

-

IR Spectroscopy: A strong carbonyl (C=O) stretching absorption is expected in the range of 1790-1810 cm⁻¹, which is higher than typical carbonates due to the electron-withdrawing effect of the PFP group.[9]

Core Reactivity: The Methoxycarbonylation Workhorse

The primary utility of MPFC lies in its role as an efficient methoxycarbonylating agent. The pentafluorophenoxide ion is an excellent leaving group, facilitating reactions with a wide range of nucleophiles under mild conditions.[10][11]

2.1. Mechanism of Action

The reaction proceeds via a nucleophilic acyl substitution mechanism. A nucleophile (Nu:), such as an amine or alcohol, attacks the highly electrophilic carbonyl carbon of the MPFC. This forms a transient tetrahedral intermediate, which then collapses, expelling the stable pentafluorophenoxide anion to yield the methoxycarbonylated product.[11]

Caption: General mechanism of nucleophilic acyl substitution using MPFC.

2.2. Reactions with Amines: Formation of Carbamates

MPFC reacts cleanly and efficiently with primary and secondary amines to form methyl carbamates. This reaction is fundamental in peptide synthesis and for installing the Moc protecting group onto amine-containing drug intermediates.[4] The reaction is often high-yielding and proceeds under mild conditions, avoiding the use of harsh reagents.

2.3. Reactions with Alcohols and Phenols: Formation of Carbonates

Similarly, alcohols and phenols react with MPFC to generate new carbonate esters.[2] This transformation is valuable in the synthesis of functionalized cyclic carbonate monomers for biodegradable polymers and in creating complex organic molecules where a carbonate linkage is required.[10][12]

Applications in Drug Development & Advanced Synthesis

The stability and selective reactivity of MPFC make it a superior choice for multi-step syntheses in pharmaceutical and agrochemical development.[1][4][7]

3.1. Peptide Synthesis and Protecting Group Chemistry

In peptide chemistry, activating a carboxylic acid is a critical step for amide bond formation. While MPFC is not a direct peptide coupling agent, it is used to install the methoxycarbonyl (Moc) protecting group on the N-terminus of amino acids. Its precursor, bis(pentafluorophenyl) carbonate (PFC), is widely used to create the highly reactive pentafluorophenyl (PFP) active esters of N-protected amino acids, which then readily react with free amines to form peptide bonds.[13] MPFC provides a related, stable, and crystalline alternative for specific methoxycarbonylation reactions.

Caption: Workflow of MPFC in a typical synthetic route for drug development.

3.2. Synthesis of Fluorinated Polymers and Materials

The pentafluorophenyl group can be retained or transferred in certain synthetic strategies, making MPFC a key intermediate for introducing fluorinated moieties into complex molecules.[1] This is crucial for designing novel compounds, such as fluoropolymers, which exhibit superior chemical resistance and thermal stability for high-performance applications.[1][7]

Field-Proven Experimental Protocol: Synthesis of a Methyl Carbamate

This protocol describes a general, self-validating procedure for the methoxycarbonylation of a primary amine using MPFC.

Objective: To synthesize N-benzyl methyl carbamate from benzylamine.

Materials:

-

Methyl pentafluorophenyl carbonate (MPFC) (1.0 eq)

-

Benzylamine (1.05 eq)

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.1 eq, optional base)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and rotary evaporator.

Step-by-Step Methodology:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add the primary amine (e.g., benzylamine).

-

Solvent Addition: Dissolve the amine in anhydrous THF or DCM (approx. 0.1-0.5 M concentration).

-

Base Addition (Optional but Recommended): Add the base (e.g., TEA) to the solution. This acts as a scavenger for the pentafluorophenol byproduct, which is acidic.

-

Reagent Addition: In a separate flask, dissolve MPFC in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirring amine solution at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 1-4 hours).

-

Workup:

-

Once the reaction is complete, quench by adding water or saturated NaHCO₃ solution.

-

Transfer the mixture to a separatory funnel and extract with an organic solvent like ethyl acetate or DCM (3x).

-

Combine the organic layers and wash sequentially with 1M HCl (to remove excess amine/base), saturated NaHCO₃, and brine.

-

-

Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product can be purified by flash column chromatography on silica gel or by recrystallization to yield the pure methyl carbamate.

Self-Validation: The success of the protocol is validated by the clean conversion of the starting material and the isolation of the product with the expected spectroscopic data (¹H NMR, ¹³C NMR, MS) matching the target structure. The pentafluorophenol byproduct can often be observed and subsequently removed during the aqueous workup or chromatography.[8][14]

Safety and Handling

As a senior scientist, ensuring laboratory safety is paramount. MPFC requires careful handling.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation).[3][5][6]

-

Precautionary Measures:

-

P264: Wash hands and exposed skin thoroughly after handling.[5][6]

-

P280: Wear protective gloves, protective clothing, eye protection, and face protection.[5][6]

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[5][6]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

-

-

Storage: Store in a cool, dry, well-ventilated place, typically at room temperature or refrigerated (2-8°C), away from moisture as it is moisture-sensitive.[1][4][5]

Conclusion

Methyl pentafluorophenyl carbonate is more than just a reagent; it is a strategic tool for synthetic chemists. Its high reactivity, driven by the powerful electron-withdrawing nature of the pentafluorophenyl group, combined with its stability and ease of handling, makes it an efficient and reliable choice for methoxycarbonylation reactions.[2][4] By understanding its core chemical properties and applying robust, validated protocols, researchers in drug development and materials science can effectively leverage MPFC to streamline synthetic pathways and accelerate innovation.[1][7]

References

- Understanding the Chemical Properties of Methyl Pentafluorophenyl Carbonate. Millipore Sigma. [URL: https://www.sigmaaldrich.

- Methyl Pentafluorophenyl Carbonate | C8H3F5O3 | CID 14189360. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.

- Methyl Pentafluorophenyl Carbonate. MySkinRecipes. [URL: https://www.myskinrecipes.

- Methyl pentafluorophenyl carbonate. Chem-Impex. [URL: https://www.chemimpex.com/products/09619]

- Sanders, D. P., et al. (2010). A Simple and Efficient Synthesis of Functionalized Cyclic Carbonate Monomers Using a Versatile Pentafluorophenyl Ester Intermediate. Journal of the American Chemical Society. [URL: https://pubs.acs.org/doi/10.1021/ja107317t]

- Methyl pentafluorophenyl carbonate - SAFETY DATA SHEET. Fisher Scientific. [URL: https://www.fishersci.com/sds/12345/M2594]

- Supporting Information for "A simple and efficient synthesis of functionalized cyclic carbonate monomers...". American Chemical Society. [URL: https://pubs.acs.org/doi/suppl/10.1021/ja107317t/suppl_file/ja107317t_si_001.pdf]

- Methyl Pentafluorophenyl Carbonate Supplier: High-Purity Chemical for Advanced Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.

- methyl 2,3,4,5,6-pentafluorophenyl carbonate (CAS 36919-03-6) Properties. Chemcasts. [URL: https://chemcasts.com/compound/profile/36919-03-6]

- A simple and efficient synthesis of functionalized cyclic carbonate monomers using a versatile pentafluorophenyl ester intermediate. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/A-simple-and-efficient-synthesis-of-functionalized-Sanders-Fukushima/3f8e7b9b1d9c8e8a6c7c1b5a9b8e8f2a1b1d8c9c]

- Coulembier, O., et al. (2012). Synthesis and post-polymerisation modifications of aliphatic poly(carbonate)s prepared by ring-opening polymerisation. Chemical Society Reviews. [URL: https://pubs.rsc.org/en/content/articlelanding/2012/cs/c2cs35268k]

- Methyl Pentafluorophenyl Carbonate. Tokyo Chemical Industry UK Ltd. [URL: https://www.tcichemicals.com/GB/en/p/M2594]

- Methyl Pentafluorophenyl Carbonate. Tokyo Chemical Industry Co., Ltd. (APAC). [URL: https://www.tcichemicals.com/AS/en/p/M2594]

- Pentafluorophenyl Ester Reactivity with Primary and Secondary Amines: An In-depth Technical Guide. Benchchem. [URL: https://www.benchchem.com/blog/pentafluorophenyl-ester-reactivity-with-primary-and-secondary-amines-an-in-depth-technical-guide/]

- SAFETY DATA SHEET. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/msds/OR4237_msds.pdf]

- A Convenient Activating Reagent of Carboxylic Acids. TCI Chemicals. [URL: https://www.tcichemicals.

- Supporting Information for "Aqueous synthesis of polyurethanes...". The Royal Society of Chemistry. [URL: https://www.rsc.

- Synthesis of functionalized cyclic carbonate monomers using a versatile pentafluorophenyl carbonate intermediate. Supplemental Information. The Royal Society of Chemistry. [URL: https://www.rsc.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Methyl Pentafluorophenyl Carbonate | C8H3F5O3 | CID 14189360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Methyl Pentafluorophenyl Carbonate [myskinrecipes.com]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. Methyl Pentafluorophenyl Carbonate | 36919-03-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]

- 7. nbinno.com [nbinno.com]

- 8. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis and post-polymerisation modifications of aliphatic poly(carbonate)s prepared by ring-opening polymerisation - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C2CS35268K [pubs.rsc.org]

- 13. rsc.org [rsc.org]

- 14. rsc.org [rsc.org]

CAS number 36919-03-6 chemical structure and properties.

An In-depth Technical Guide to Methyl Pentafluorophenyl Carbonate (CAS No. 36919-03-6)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl Pentafluorophenyl Carbonate, CAS No. 36919-03-6. It delves into the fundamental chemical structure and physicochemical properties of this versatile reagent. The document elucidates the profound influence of the pentafluorophenyl moiety on the molecule's reactivity and stability, establishing a foundation for its broad utility in modern organic synthesis. Key applications in pharmaceutical development, polymer chemistry, and agrochemical innovation are explored, supported by an understanding of its role as an efficient acylating agent. This guide is intended to serve as an essential resource for researchers and professionals engaged in advanced chemical synthesis and material science, offering insights into the practical application and handling of this valuable compound.

Introduction: The Significance of a Fluorinated Carbonate

Methyl Pentafluorophenyl Carbonate stands as a pivotal reagent in the landscape of modern organic chemistry.[1] Its unique molecular architecture, characterized by a highly fluorinated aromatic ring coupled with a carbonate functional group, imparts a distinctive combination of stability and controlled reactivity.[2] The strategic incorporation of five fluorine atoms onto the phenyl ring dramatically alters the electronic properties of the molecule, rendering it an invaluable tool for the synthesis of complex molecular targets.[3] This guide will explore the chemical underpinnings of its utility and provide a technical framework for its application in various research and development sectors.

Chemical Identity and Structure

The unambiguous identification of a chemical entity is paramount for reproducible scientific endeavors. Methyl Pentafluorophenyl Carbonate is universally recognized by its CAS Registry Number: 36919-03-6 .[4]

Nomenclature and Structural Representation

-

Systematic Name: Methyl (2,3,4,5,6-pentafluorophenyl) carbonate[5]

-

Common Synonyms: Pentafluorophenyl methyl carbonate, Carbonic acid, methyl pentafluorophenyl ester[6]

-

Molecular Formula: C₈H₃F₅O₃[7]

-

Molecular Weight: 242.10 g/mol [7]

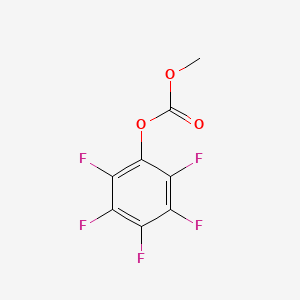

The chemical structure of Methyl Pentafluorophenyl Carbonate is depicted below:

Figure 1: Chemical structure of Methyl Pentafluorophenyl Carbonate.

Structural Identifiers:

| Identifier | Value |

| SMILES | COC(=O)OC1=C(F)C(F)=C(F)C(F)=C1F[5][6] |

| InChI | InChI=1S/C8H3F5O3/c1-15-8(14)16-7-5(12)3(10)2(9)4(11)6(7)13/h1H3[6] |

| InChIKey | HGYOVHMDBHQLOE-UHFFFAOYSA-N[5][6] |

Physicochemical and Chemical Properties

The physical and chemical characteristics of Methyl Pentafluorophenyl Carbonate are crucial for its handling, storage, and application in chemical reactions.

Physicochemical Properties

A summary of the key physicochemical properties is presented in the table below:

| Property | Value | Source(s) |

| Appearance | White to almost white powder or crystalline lumps | [1][4][8] |

| Melting Point | 24 - 36 °C | [1][4][8][9] |

| Boiling Point | 84 °C at 3 mmHg | [1][4][10] |

| Density (Predicted) | 1.567 ± 0.06 g/cm³ | [4] |

| Solubility | Insoluble in water; Soluble in many common organic solvents | [4][5][6] |

Chemical Properties and Reactivity

The chemical behavior of Methyl Pentafluorophenyl Carbonate is dominated by the strong electron-withdrawing effect of the pentafluorophenyl group.[2] This has several important consequences:

-

Enhanced Electrophilicity: The five highly electronegative fluorine atoms pull electron density away from the phenyl ring and, consequently, from the attached carbonate group. This inductive effect makes the carbonyl carbon of the carbonate significantly more electrophilic and thus more susceptible to attack by nucleophiles.[2]

-

Increased Stability: The presence of strong carbon-fluorine bonds contributes to the high thermal and chemical stability of the molecule.[2] This robustness allows for its use in a wider range of reaction conditions compared to less stable analogues.

-

Lipophilicity: Fluorination generally increases the lipophilicity (fat-solubility) of a molecule.[2] This property can be advantageous in pharmaceutical applications, as it can influence factors such as membrane permeability and bioavailability.[3]

-

Acylating Agent: Due to the electron-deficient nature of the carbonyl carbon, Methyl Pentafluorophenyl Carbonate is an effective acylating agent.[9] It readily reacts with nucleophiles, such as amines and alcohols, to form carbamates and carbonates, respectively.

Applications in Research and Development

The unique properties of Methyl Pentafluorophenyl Carbonate make it a versatile reagent in several key areas of chemical science.

Pharmaceutical Development

In the synthesis of pharmaceuticals, this compound serves as a crucial intermediate.[1] Its ability to facilitate the formation of carbonate and carbamate linkages under mild conditions is highly valued.[9] It is often employed in peptide coupling reactions, where it can be used to introduce protecting groups or to activate carboxylic acids for the formation of amide bonds.[9] The introduction of fluorinated moieties can also enhance the biological activity of drug candidates.[1]

Polymer Chemistry

Methyl Pentafluorophenyl Carbonate is utilized in the production of fluorinated polymers.[1][11] These polymers often exhibit superior chemical resistance and thermal stability, making them suitable for high-performance applications in demanding environments.[1]

Agrochemicals

In the field of agrochemicals, this compound is used in the development of advanced pesticides and herbicides.[1][11] The incorporation of the pentafluorophenyl group can lead to new active ingredients with improved efficacy and stability.

Analytical Chemistry

It also finds application as a derivatizing agent in analytical methods.[1] By reacting with analytes, it can improve their chromatographic properties or enhance their detectability in complex mixtures.

Experimental Protocols and Handling

General Handling and Storage

-

Storage: Store in a cool, dry, and well-ventilated place.[5] Keep the container tightly closed.[5] Recommended storage temperature is room temperature or cooler (<15°C).[4][8]

-

Incompatibilities: Incompatible with strong oxidizing agents.[5]

Safety Precautions

Methyl Pentafluorophenyl Carbonate is classified with the following hazards:

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Safety glasses or a face shield.[12]

-

Hand Protection: Protective gloves.[12]

-

Skin and Body Protection: Protective clothing and boots as required.[12]

-

Respiratory Protection: A dust respirator may be necessary.[12]

In case of fire, suitable extinguishing media include dry chemical, foam, water spray, or carbon dioxide.[12]

Illustrative Synthetic Workflow: Carbamate Formation

The following diagram illustrates a generalized workflow for the synthesis of a carbamate using Methyl Pentafluorophenyl Carbonate.

Figure 2: Generalized workflow for carbamate synthesis.

Step-by-Step Protocol:

-

Preparation: To a solution of the primary or secondary amine in an anhydrous aprotic solvent (e.g., dichloromethane or tetrahydrofuran) under an inert atmosphere, add Methyl Pentafluorophenyl Carbonate (1.0 - 1.2 equivalents). A non-nucleophilic base such as triethylamine may be added if the amine starting material is in the form of a salt.

-

Reaction: Stir the reaction mixture at a controlled temperature, typically ranging from 0 °C to room temperature, and monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).

-

Workup: Upon completion, quench the reaction by the addition of water or a dilute aqueous acid solution. Separate the organic layer, and wash it sequentially with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can then be purified by standard techniques such as column chromatography on silica gel.

-

Characterization: Confirm the structure and purity of the isolated carbamate product using spectroscopic methods such as NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry.

Conclusion

Methyl Pentafluorophenyl Carbonate is a highly valuable and versatile reagent in modern organic synthesis. Its unique combination of stability and reactivity, conferred by the pentafluorophenyl group, makes it an excellent choice for a wide array of chemical transformations. For researchers and professionals in drug development, polymer science, and agrochemicals, a thorough understanding of its properties and applications is essential for innovation and the successful development of new molecules and materials.

References

-

MySkinRecipes. (n.d.). Methyl Pentafluorophenyl Carbonate. Retrieved January 2, 2026, from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (2025, December 29). Methyl Pentafluorophenyl Carbonate Supplier: High-Purity Chemical for Advanced Synthesis. Retrieved January 2, 2026, from [Link]

- Unknown Source. (n.d.). Understanding the Chemical Properties of Methyl Pentafluorophenyl Carbonate. Retrieved January 2, 2026, from a source discussing the chemical properties of this compound.

-

Chemcasts. (n.d.). methyl 2,3,4,5,6-pentafluorophenyl carbonate (CAS 36919-03-6) Properties. Retrieved January 2, 2026, from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. 36919-03-6 | CAS DataBase [m.chemicalbook.com]

- 5. Methyl pentafluorophenyl carbonate, 97%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. CAS 36919-03-6: Methyl 2,3,4,5,6-pentafluorophenyl carbona… [cymitquimica.com]

- 7. scbt.com [scbt.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Methyl Pentafluorophenyl Carbonate [myskinrecipes.com]

- 10. CAS RN 36919-03-6 | Fisher Scientific [fishersci.ca]

- 11. nbinno.com [nbinno.com]

- 12. tcichemicals.com [tcichemicals.com]

A Senior Application Scientist's Guide to Methyl Pentafluorophenyl Carbonate: Solubility, Stability, and Handling

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction: Understanding the Utility of an Activated Reagent

Methyl pentafluorophenyl carbonate (MPPC) is a highly valued reagent in modern organic synthesis, particularly for the formation of carbamates and the activation of carboxylic acids in peptide synthesis.[1] Its utility stems from the unique properties imparted by the pentafluorophenyl group. This heavily fluorinated moiety acts as a powerful electron-withdrawing group, rendering the carbonate's carbonyl carbon highly electrophilic and susceptible to nucleophilic attack.[2] This activation transforms the pentafluorophenoxy group into an excellent leaving group, facilitating smooth and efficient reactions under mild conditions.[2][3]

This guide provides an in-depth analysis of the critical factors governing the use of MPPC: its solubility in common organic solvents and its stability profile. A thorough understanding of these characteristics is paramount for designing robust synthetic procedures, ensuring reproducibility, and maximizing yield.

Section 1: Solubility Profile

The solubility of MPPC is dictated by its molecular structure: a combination of a polar carbonate group and a large, lipophilic pentafluorophenyl ring.[2] This duality results in good solubility in a range of common aprotic organic solvents. While comprehensive quantitative data is not widely published, a qualitative and semi-quantitative understanding can be established from its common applications and the properties of similar fluorinated compounds.

| Solvent | Abbreviation | Polarity | Typical Solubility | Rationale & Application Notes |

| Dichloromethane | DCM | Polar Aprotic | Highly Soluble | An excellent choice for reactions at or below room temperature. Its volatility simplifies product isolation. |

| Tetrahydrofuran | THF | Polar Aprotic | Highly Soluble | Commonly used for a wide range of organic reactions. Ensure use of dry THF to prevent hydrolysis of MPPC. |

| Acetonitrile | ACN / MeCN | Polar Aprotic | Highly Soluble | A polar solvent suitable for a variety of coupling reactions. Its higher boiling point allows for reactions at elevated temperatures if necessary. |

| N,N-Dimethylformamide | DMF | Polar Aprotic | Very Highly Soluble | Often used for reactions involving poorly soluble substrates, such as larger peptides or complex molecules.[4] Note that DMF must be scrupulously dried. |

| Ethyl Acetate | EtOAc | Moderately Polar | Soluble | A common solvent for reactions and workups. MPPC is sufficiently soluble for most synthetic applications. |

| Diethyl Ether | Et₂O | Nonpolar | Moderately Soluble | Lower solubility compared to more polar aprotic solvents. May be used for purification by precipitation. |

| Hexanes / Heptane | - | Nonpolar | Sparingly Soluble | MPPC has low solubility in nonpolar aliphatic hydrocarbons. These are often used as anti-solvents for crystallization or precipitation. |

| Water | H₂O | Polar Protic | Insoluble[2][5][6] | MPPC is insoluble in water and will undergo slow hydrolysis at the interface. This insolubility is advantageous during aqueous workups. |

Section 2: Stability and Reactivity Profile

The concept of "stability" for a reagent like MPPC is context-dependent. While it exhibits good thermal stability, its high reactivity towards nucleophiles is the very reason it is employed in synthesis.[2][7] Therefore, its "instability" is a feature to be controlled.

Reactivity with Nucleophiles (Chemical Stability)

The primary pathway for the degradation or consumption of MPPC is through nucleophilic acyl substitution. The highly electrophilic carbonyl carbon is readily attacked by nucleophiles.[2][3]

-

Amines: MPPC reacts readily with primary and secondary amines to form stable carbamates.[3] This is its most common application. The reaction is typically fast and clean, driven by the expulsion of the stable pentafluorophenolate anion.

-

Alcohols & Thiols: Alcohols and thiols can also react with MPPC, though generally at a slower rate than amines, to form new carbonates or thiocarbonates, respectively.[2]

-

Water (Hydrolysis): MPPC is sensitive to moisture.[8] It reacts with water to hydrolyze back to pentafluorophenol and methyl hydrogen carbonate, which can further decompose. This underscores the critical need for anhydrous reaction conditions and proper storage.

Thermal Stability

MPPC has good thermal stability for a reactive agent, with a melting point between 32-36°C.[1] It can be handled at room temperature without rapid decomposition. However, like many organic compounds, it will decompose at elevated temperatures.[2] It is advisable to conduct reactions at or below room temperature unless specific kinetic limitations require heating.

Storage and Handling

Proper storage is crucial to maintain the reagent's integrity. Safety data sheets consistently highlight that MPPC is moisture-sensitive.[8]

-

Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).

-

Temperature: Store in a cool, dry place.[6] Refrigeration is recommended for long-term storage.

-

Container: Keep the container tightly sealed to prevent moisture ingress.[6]

The principles of handling activated esters and carbonates are directly applicable here, emphasizing protection from moisture and environmental contaminants.[9][10][11]

Section 3: Experimental Protocols

The following protocols provide a framework for determining solubility and for a typical application, embodying a self-validating approach to synthesis.

Protocol: Semi-Quantitative Solubility Determination

Objective: To determine the approximate solubility of MPPC in a novel organic solvent.

Materials:

-

Methyl pentafluorophenyl carbonate (MPPC)

-

Anhydrous solvent of interest

-

Small, dry vials (e.g., 2 mL) with caps

-

Magnetic stir plate and stir bars

-

Analytical balance

Methodology:

-

Preparation: Ensure all glassware is rigorously dried in an oven and cooled under a stream of inert gas or in a desiccator.

-

Initial Measurement: Add 1 mL of the anhydrous solvent to a vial containing a small stir bar.

-

Incremental Addition: Weigh approximately 10 mg of MPPC and add it to the vial. Cap the vial and stir vigorously for 2-3 minutes. Observe for complete dissolution.

-

Observation: If the solid dissolves completely, continue adding 10 mg aliquots of MPPC, recording the total mass added after each successful dissolution.

-

Endpoint Determination: The point at which a small amount of solid material remains undissolved after prolonged stirring (e.g., 15 minutes) indicates that saturation has been reached.

-

Calculation: The solubility can be expressed in mg/mL. For example, if 150 mg of MPPC dissolved completely in 1 mL of solvent but 160 mg did not, the solubility is approximately 150 mg/mL.

-

Causality Check: Does the result align with the solvent's polarity and properties? A high solubility in a polar aprotic solvent like DMF is expected, while low solubility in a nonpolar solvent like hexane is also predictable. This confirms the validity of the observation.

Protocol: Carbamate Formation with a Primary Amine

Objective: To synthesize a methyl carbamate from a primary amine using MPPC, illustrating considerations of stability and reactivity.

Materials:

-

Primary amine substrate

-

Methyl pentafluorophenyl carbonate (MPPC), 1.1 equivalents

-

Anhydrous Dichloromethane (DCM)

-

Triethylamine (TEA) or Diisopropylethylamine (DIPEA), 1.2 equivalents (optional, as a base)

-

Magnetic stir plate and stir bars

-

Round-bottom flask and inert gas setup (e.g., nitrogen balloon)

Methodology:

-

Setup: Under an inert atmosphere, dissolve the primary amine substrate and the base (if used) in anhydrous DCM. Stir the solution at room temperature. The base is included to neutralize the pentafluorophenol byproduct, which is acidic.

-

Reagent Addition: In a separate, dry vial, dissolve the MPPC (1.1 eq.) in a small amount of anhydrous DCM.

-

Reaction: Add the MPPC solution dropwise to the stirring amine solution at room temperature.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is often complete within 1-3 hours. The consumption of the amine starting material and the appearance of a new, less polar product spot indicates progress.

-

Workup: Once the reaction is complete, quench the reaction with a dilute aqueous acid wash (e.g., 1M HCl) to remove the base and any unreacted amine. Separate the organic layer.

-

Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.

-

Self-Validation: The successful formation of the carbamate product, confirmed by characterization (e.g., NMR, MS), validates the protocol and the assumed reactivity of MPPC. The high yield will depend on the exclusion of moisture, which would have consumed the reagent.

Conclusion

Methyl pentafluorophenyl carbonate is a potent and versatile reagent whose effective use hinges on a clear understanding of its solubility and stability. It is highly soluble in common polar aprotic solvents and exhibits a predictable reactivity profile dominated by its susceptibility to nucleophilic attack. Its primary liability is moisture sensitivity, which can be effectively managed through proper storage and handling under anhydrous conditions. By leveraging the principles and protocols outlined in this guide, researchers can confidently incorporate this powerful tool into their synthetic strategies to achieve reliable and high-yielding results.

References

-

Understanding the Chemical Properties of Methyl Pentafluorophenyl Carbonate. [No specific publisher, likely a chemical supplier technical article][2]

-

Methyl pentafluorophenyl carbonate - SAFETY DATA SHEET. [Supplier Safety Data Sheet][8]

-

How to Store Activated Carbon Safely for Peak Performance. (2025-04-11). [General chemical storage guide][9]

-

Methyl Pentafluorophenyl Carbonate | C8H3F5O3 | CID 14189360 - PubChem. National Institutes of Health.[12]

-

Methyl Pentafluorophenyl Carbonate 36919-03-6. Tokyo Chemical Industry UK Ltd.

-

How should activated carbon be stored and handled?. (2005-11-25). [General chemical handling guide][10]

-

What Should Be the Storage Conditions for Activated Carbon?. Carbontech.[11]

-

Bis(pentafluorophenyl) carbonate - 59483-84-0. Fluoromart: Science Elevated.[4]

-

Rowe Scientific Activated Carbon. [Supplier Safety Data Sheet][13]

-

Handling & Storage - Activated carbon. CEFIC.[14]

-

Methyl Pentafluorophenyl Carbonate. Chem-Impex.[7]

-

SAFETY DATA SHEET - Bis(pentafluorophenyl) carbonate. Fisher Scientific. (2014-09-11).[15]

-

BIS(PENTAFLUOROPHENYL)CARBONATE SDS, 59483-84-0 Safety Data Sheets. Echemi.[16]

-

methyl pentafluorophenyl carbonate. ChemicalBook.[5]

-

Methyl Pentafluorophenyl Carbonate. MySkinRecipes.[1]

-

Pentafluorophenyl Ester Reactivity with Primary and Secondary Amines: An In-depth Technical Guide. Benchchem.[3]

-

Methyl pentafluorophenyl carbonate, 97%, Thermo Scientific Chemicals. Fisher Scientific.[6]

-

Enhancing Polymers with Methyl Pentafluorophenyl Carbonate: A Material Science Perspective. NINGBO INNO PHARMCHEM CO.,LTD. (2025-10-28).[17]

-

Petrova, T D, et al. (1988-12-19). Reactions of pentafluorophenyl and polyfluorinated alcohols with carbon tetrachloride in the presence of aluminum chloride. J. Org. Chem. USSR (Engl. Transl.); (United States), vol. 24:7.[18]

-

Reduced Reactivity of Amines against Nucleophilic Substitution via Reversible Reaction with Carbon Dioxide. MDPI.[19]

-

Process of reacting amines with alcohols. Google Patents. (1967-08-02).[20]

-

Primary amines from lignocellulose by direct amination of alcohol intermediates, catalyzed by RANEY® Ni. Catalysis Science & Technology (RSC Publishing).[21]

Sources

- 1. Methyl Pentafluorophenyl Carbonate [myskinrecipes.com]

- 2. nbinno.com [nbinno.com]

- 3. benchchem.com [benchchem.com]

- 4. 59483-84-0 | Bis(pentafluorophenyl) carbonate [fluoromart.com]

- 5. METHYL PENTAFLUOROPHENYL CARBONATE price,buy METHYL PENTAFLUOROPHENYL CARBONATE - chemicalbook [chemicalbook.com]

- 6. Methyl pentafluorophenyl carbonate, 97%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. chemimpex.com [chemimpex.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. honeycombcarbon.com [honeycombcarbon.com]

- 10. activatedcarbonl.com [activatedcarbonl.com]

- 11. carbontech.net.tr [carbontech.net.tr]

- 12. Methyl Pentafluorophenyl Carbonate | C8H3F5O3 | CID 14189360 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. rowe.com.au [rowe.com.au]

- 14. activatedcarbon.org [activatedcarbon.org]

- 15. fishersci.com [fishersci.com]

- 16. echemi.com [echemi.com]

- 17. nbinno.com [nbinno.com]

- 18. Reactions of pentafluorophenyl and polyfluorinated alcohols with carbon tetrachloride in the presence of aluminum chloride (Journal Article) | OSTI.GOV [osti.gov]

- 19. mdpi.com [mdpi.com]

- 20. GB1077949A - Process of reacting amines with alcohols - Google Patents [patents.google.com]

- 21. Primary amines from lignocellulose by direct amination of alcohol intermediates, catalyzed by RANEY® Ni - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

A Senior Application Scientist's Guide to the Lipophilicity of Fluorinated Carbonate Compounds

Foreword: The Dichotomy of Fluorine in Molecular Design

In the landscape of modern chemistry, fluorine stands as an element of profound duality. Its introduction into organic molecules, a strategy now central to drug discovery, agrochemicals, and materials science, brings forth a fascinating interplay of properties.[1][2][3] Nowhere is this dichotomy more apparent than in its influence on lipophilicity—a parameter that governs a molecule's journey through biological membranes and its interactions within complex systems.[4][5] This guide provides an in-depth exploration of the lipophilicity of a specific and increasingly important class of molecules: fluorinated carbonate compounds. From their burgeoning role in pharmaceutical design to their critical function in energy storage, understanding and precisely modulating their lipophilicity is a key challenge and opportunity.[6][7][8][9][10]

This document is structured to serve as a practical and theoretical resource for researchers at the bench and computational scientists at the terminal. We will dissect the nuanced effects of fluorination, detail rigorous experimental and computational methodologies for lipophilicity determination, and explore the real-world implications of this fundamental property. Our approach is grounded in the principles of causality and self-validation, providing not just protocols, but the scientific reasoning that underpins them.

The Fundamental Role of Lipophilicity and the "Fluorine Effect"

Lipophilicity, quantitatively expressed as the logarithm of the octanol-water partition coefficient (logP), is a cornerstone of medicinal chemistry and materials science.[5][11] It dictates a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, making it a critical parameter for optimization in drug discovery.[4][5] In the realm of materials science, particularly for electrolytes in lithium-ion batteries, lipophilicity (or more broadly, solvency and miscibility) influences ion mobility, electrochemical stability, and safety.[7][8][9][10]

The introduction of fluorine into a carbonate scaffold can have varied and sometimes counterintuitive effects on its lipophilicity.[12] This "fluorine effect" is not a single phenomenon but a composite of several competing factors:

-

Increased Molecular Volume and Surface Area: Fluorination invariably increases the size of a molecule. This larger hydrophobic surface area can lead to an increase in lipophilicity.[12]

-

High Electronegativity and Dipole Moments: As the most electronegative element, fluorine creates strong C-F bonds with significant dipole moments.[2] The orientation of these dipoles within the molecule can drastically alter its overall polarity. Strategic placement can either increase or decrease lipophilicity.[12][13][14]

-

Reduced Hydrogen Bond Basicity: Fluorine's strong electron-withdrawing nature can decrease the hydrogen bond accepting ability of nearby functional groups, such as the carbonyl oxygens in a carbonate.[12] This can reduce interactions with polar, aqueous environments and thus increase lipophilicity.

-

Conformational Effects: The steric bulk and stereoelectronic effects of fluorine can influence the preferred conformation of a molecule, which in turn affects its shape and how it interacts with different solvent environments.[2]

The interplay of these factors means that the impact of fluorination on the lipophilicity of a carbonate is highly context-dependent, relying on the number of fluorine atoms, their position, and the overall molecular architecture.[9][12]

Methodologies for Determining Lipophilicity

Accurate determination of logP is paramount. A multi-faceted approach, combining experimental rigor with computational validation, provides the most trustworthy results.

Experimental Determination of logP

Direct and indirect methods are available, each with its own set of advantages and limitations. The choice of method is often dictated by the compound's properties and the required throughput.

This traditional "gold standard" method directly measures the partitioning of a compound between n-octanol and water.

Step-by-Step Methodology:

-

Preparation of Phases: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours, followed by separation. This prevents volume changes during the experiment.

-

Compound Dissolution: Dissolve a known quantity of the fluorinated carbonate in the phase in which it is more soluble.

-

Partitioning: Combine the solution with a known volume of the other pre-saturated phase in a separatory funnel or vial. The volume ratio should be adjusted based on the expected logP to ensure quantifiable concentrations in both phases.

-

Equilibration: Agitate the mixture at a constant temperature until equilibrium is reached. The time required depends on the compound and should be determined empirically.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Accurately measure the concentration of the compound in both the aqueous and octanol phases using a suitable analytical technique (e.g., GC-MS, HPLC-UV, or ¹⁹F NMR for fluorinated compounds).

-

Calculation: Calculate the logP using the formula: logP = log ( [Concentration]octanol / [Concentration]water )

Causality and Self-Validation:

-

Why pre-saturate? To create a thermodynamically stable system where the partitioning of the analyte is the primary process being measured.

-

Why centrifuge? To prevent micro-emulsions from skewing the concentration measurements in each phase.

-

Validation: The experiment should be repeated with varying starting concentrations and phase ratios. Consistent logP values validate that true equilibrium has been reached and that self-association of the compound is not a significant factor.

This indirect method correlates a compound's retention time on a hydrophobic stationary phase with its logP. It is a high-throughput and impurity-tolerant method.[15][16][17]

Step-by-Step Methodology:

-

System Setup: Use a C18 reversed-phase column. The mobile phase is typically a mixture of an aqueous buffer and an organic modifier (e.g., methanol or acetonitrile).

-

Calibration: Prepare a set of 5-10 reference compounds with known logP values that bracket the expected logP of the fluorinated carbonate.[18] The reference compounds should ideally be structurally related to the analyte.

-

Isocratic Elution: Inject the standard mixture and the test compound individually onto the column using a range of isocratic mobile phase compositions (e.g., 80:20, 70:30, 60:40 organic:aqueous).

-

Data Collection: Measure the retention time (t_R) and the column dead time (t_0) for each compound at each mobile phase composition. Calculate the retention factor, k = (t_R - t_0) / t_0.

-

Extrapolation to log k_w: For each compound, plot log k against the percentage of organic modifier in the mobile phase. Extrapolate the linear regression to 100% aqueous phase to determine log k_w.

-

logP Determination: Create a calibration curve by plotting the known logP values of the reference compounds against their determined log k_w values. Use the linear regression equation of this curve to calculate the logP of the fluorinated carbonate from its log k_w value.

Causality and Self-Validation:

-

Why extrapolate to log k_w? This provides a standardized measure of hydrophobicity that is independent of the specific organic modifier used, representing the compound's affinity for the stationary phase in a purely aqueous environment.[15]

-

Why use reference standards? This calibrates the specific column and system conditions, ensuring that the measured retention times are accurately translated into logP values.[18]

-

Validation: A strong linear correlation (R² > 0.95) for the calibration curve is essential for trustworthy results. The test compound should also exhibit a linear relationship in the log k vs. % organic plot.

Experimental Workflow for Lipophilicity Determination

Caption: A multi-pronged approach for accurate logP determination.

Computational Estimation of logP

Computational models offer rapid, cost-effective estimations of logP, which are invaluable for screening large libraries of virtual compounds. However, their accuracy for highly fluorinated or novel scaffolds can be limited, necessitating careful benchmarking against experimental data.[11][19][20]

-

Fragment-Based/Empirical Methods (e.g., ALOGP, miLOGP): These methods calculate logP by summing the contributions of individual atoms or fragments of a molecule. They are extremely fast but can be inaccurate for molecules containing fragments not well-represented in their training datasets, a common issue for novel fluorinated motifs.[20]

-

Physics-Based Quantum Mechanics (QM) Models: These methods use implicit solvent models to calculate the free energy of solvation in water and octanol, from which logP is derived. While more computationally intensive, they can offer better accuracy for novel structures as they are based on first principles.[20]

-

Molecular Dynamics (MD) Simulations: This is the most rigorous computational approach, involving the explicit simulation of the fluorinated carbonate in both water and octanol boxes to calculate the free energy of transfer.[13][14] While computationally expensive, MD simulations can capture subtle conformational and solvation effects, providing deep mechanistic insight into the drivers of lipophilicity.[13][14] Recent studies have shown that MD can qualitatively reproduce even abnormal logP changes upon fluorination.[14]

Trustworthiness through Triangulation: The highest confidence in a logP value is achieved when experimental results (e.g., from HPLC) are corroborated by predictions from a reliable computational model. Discrepancies between methods can signal interesting molecular behavior or limitations in the predictive models that warrant further investigation.

Quantitative Data and Structure-Lipophilicity Relationships

While a comprehensive experimental database for fluorinated carbonates is still emerging, we can analyze trends by applying established principles of fluorine chemistry. The degree and position of fluorination are the primary levers for tuning lipophilicity.

| Compound Structure | Fluorination Pattern | Expected Effect on logP | Rationale |

| Ethyl Methyl Carbonate (EMC) | Baseline (Non-fluorinated) | Reference | - |

| Fluoro ethyl Methyl Carbonate (FEMC) | Monofluorination (Alkyl Chain) | Slight Increase | Increased hydrophobic surface area outweighs the small increase in polarity.[12] |

| Di fluoroethyl Methyl Carbonate (DFEMC) | Difluorination (Alkyl Chain) | Moderate Increase | Further increase in hydrophobic surface; H-bond basicity of carbonyls may be slightly reduced.[12] |

| Tri fluoroethyl Methyl Carbonate (TFEMC) | Trifluorination (Alkyl Chain) | Significant Increase | The CF₃ group is a well-known lipophilic motif.[12] |

| Bis(tri fluoroethyl) Carbonate | Perfluoroalkylation | Highest Increase | Maximized hydrophobic surface area and shielding of the polar carbonate core. |

Impact of Fluorination on Molecular Properties and Lipophilicity

Caption: The multifaceted influence of fluorination on lipophilicity.

Applications and Implications

The ability to precisely control the lipophilicity of fluorinated carbonates has significant practical implications.

-

In Drug Discovery: The carbonate moiety can be a linker or part of a prodrug strategy. Fluorinating adjacent alkyl or aryl groups allows for fine-tuning of a drug candidate's ADMET properties.[2][4] Increased lipophilicity can enhance membrane permeability and access to target sites within cells, but excessive lipophilicity can lead to poor solubility and metabolic instability.[5][21] The strategic introduction of fluorine offers a path to navigate this delicate balance.[1][3]

-

In Lithium-Ion Batteries: Fluorinated carbonates are increasingly used as co-solvents or additives in electrolytes for high-voltage lithium-ion batteries.[6][7][8] Their physicochemical properties, including polarity and solvency (which are related to lipophilicity), are critical.[7] Fluorination enhances the oxidative stability of the electrolyte and can help in the formation of a stable solid-electrolyte interphase (SEI) on the electrodes, improving battery life and safety.[6][9][10] The lipophilicity of these carbonates affects their miscibility with other co-solvents and their ability to solvate lithium salts.[9]

Conclusion and Future Outlook

The lipophilicity of fluorinated carbonate compounds is a complex property governed by a subtle interplay of electronic, steric, and conformational factors. A judicious combination of rigorous experimental methods, such as RP-HPLC, and validated computational models is essential for its accurate characterization. As synthetic methodologies for creating novel fluorinated carbonates advance, so too will our ability to use them as precise tools for molecular engineering.[22][23][24][25] For drug development professionals, this means greater control over pharmacokinetic profiles. For materials scientists, it opens doors to safer, more efficient energy storage solutions. The continued exploration of this fascinating chemical space promises to yield compounds with tailored properties that address key challenges across the scientific disciplines.

References

-

Blackthorn AI. (n.d.). Filling the Gap in LogP and pKa Evaluation for Saturated Fluorine-Containing Derivatives With Machine Learning. Retrieved from [Link]

-

Jeffries, B. (n.d.). The influence of aliphatic fluorination on lipophilicity. ePrints Soton. Retrieved from [Link]

-

Wang, Z., Felstead, H. R., Troup, R. I., Linclau, B., & Williamson, P. T. F. (2023). Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. Angewandte Chemie International Edition, 62(17), e202301077. Retrieved from [Link]

-

Sharma, R., et al. (2024). Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Akter, T., & Kitterlob, L. (2024). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Pharmaceuticals, 17(3), 281. Retrieved from [Link]

-

Nagasubramanian, G., et al. (n.d.). Fluorinated electrolytes for 5 V lithium-ion battery chemistry. RSC Publishing. Retrieved from [Link]

-

Kerr, D. D., et al. (2020). Predicting Octanol–Water Partition Coefficients of Fluorinated Drug-Like Molecules: A Combined Experimental and Theoretical Study. Australian Journal of Chemistry, 73(7), 656-664. Retrieved from [Link]

-

Li, Y., et al. (n.d.). Research progress of new fluorinated compounds in lithium-ion battery electrolytes. Journal of Functional Materials. Retrieved from [Link]

-

NASA's Jet Propulsion Laboratory. (2023, July 17). Fluorinated Alkyl Carbonates as Cosolvents in Li-Ion Cells. Tech Briefs. Retrieved from [Link]

-

Gurbych, A., et al. (2024, July 23). Filling the gap in LogP and pK_a evaluation for saturated fluorine-containing derivatives with machine learning. ChemRxiv. Retrieved from [Link]

-

Meanwell, N. A. (n.d.). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]

-

Kobe University. (2022, September 22). Developing fluoroalkyl carbonates to make pharmaceutical and chemical industries cleaner and safer. EurekAlert!. Retrieved from [Link]

-

Li, Y., et al. (2025, July 1). Insight into the Tuning Fluorination of Carbonates for Lithium-Ion Batteries: A Theoretical Study. ACS Applied Materials & Interfaces. Retrieved from [Link]

-

Wang, J., et al. (2025, November 23). Tuning Fluorination of Linear Carbonate for Lithium-Ion Batteries. ResearchGate. Retrieved from [Link]

-

Takehara, M., et al. (n.d.). Synthesis of Fluorinated Dimethyl Carbonates by Direct Fluorination. Taylor & Francis Online. Retrieved from [Link]

-

ResearchGate. (n.d.). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral and ionizable compounds: Methodology evaluation. Retrieved from [Link]

-

Liang, C., et al. (2017, October 27). Determination of reversed-phase high performance liquid chromatography based octanol-water partition coefficients for neutral an. Journal of Chromatography A. Retrieved from [Link]

-

Wright, A. D., et al. (n.d.). Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method. PubMed Central. Retrieved from [Link]

-

Sugiyama, M., et al. (2020). Synthesis of Fluorinated Dialkyl Carbonates from Carbon Dioxide as a Carbonyl Source. ChemSusChem, 13(7), 1775-1784. Retrieved from [Link]

-

Veith, G. D., et al. (n.d.). Rapid Method for Estimating Log P for Organic Chemicals. EPA NEPIS. Retrieved from [Link]

-

Wang, Z., et al. (n.d.). Lipophilicity modulations by fluorination correlate with membrane partitioning. ePrints Soton. Retrieved from [Link]

-

Liu, K., & Kokubo, H. (2019). Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. Journal of Computer-Aided Molecular Design, 33(3), 345-356. Retrieved from [Link]

-

Liu, K., & Kokubo, H. (2019). Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations. Journal of Computer-Aided Molecular Design, 33(3), 345-356. Retrieved from [Link]

-

Sugiyama, M., et al. (2025, August 6). Synthesis of Fluorinated Dialkyl Carbonates from Carbon Dioxide as a Carbonyl Source. ResearchGate. Retrieved from [Link]

-

ECETOC. (n.d.). Assessment of reverse-phase. Retrieved from [Link]

-

Al-Tel, T. H., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(15), 5893. Retrieved from [Link]

-

Iglesias, M., et al. (n.d.). Cobalt-catalysed nucleophilic fluorination in organic carbonates. RSC Publishing. Retrieved from [Link]

-

ResearchGate. (n.d.). Cobalt-catalysed nucleophilic fluorination in organic carbonates. Retrieved from [Link]

-

Wang, Z., et al. (2023, April 17). (PDF) Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning. ResearchGate. Retrieved from [Link]

-

Hill, C. B., et al. (n.d.). Building Chemical Intuition about Physicochemical Properties of C8-Per-/Polyfluoroalkyl Carboxylic Acids through Computational Means. PubMed Central. Retrieved from [Link]

-

Quora. (2020, March 24). Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds?. Retrieved from [Link]

-

ResearchGate. (n.d.). Correlation of the DFT-calculated lipophilicities with the experimental.... Retrieved from [Link]

- Google Patents. (n.d.). US20110244313A1 - Fluorinated Cyclic Carbonates and Compositions Thereof.

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Compounds in Modern Drug Discovery. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Fluorination methods in drug discovery. Retrieved from [Link]

-

MDPI. (n.d.). Drug Discovery Based on Fluorine-Containing Glycomimetics. Retrieved from [Link]

-

Interstate Technology & Regulatory Council. (n.d.). 4 Physical and Chemical Properties – PFAS — Per- and Polyfluoroalkyl Substances. Retrieved from [Link]

-

ResearchGate. (n.d.). pKa – LogP plot covered by fluorine‐containing and non‐fluorinated.... Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. Fluorination methods in drug discovery - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. The influence of aliphatic fluorination on lipophilicity - ePrints Soton [eprints.soton.ac.uk]

- 5. Lipophilicity Modulations by Fluorination Correlate with Membrane Partitioning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Fluorinated electrolytes for 5 V lithium-ion battery chemistry - Energy & Environmental Science (RSC Publishing) [pubs.rsc.org]

- 7. Research progress of new fluorinated compounds in lithium-ion battery electrolytes [esst.cip.com.cn]

- 8. Fluorinated Alkyl Carbonates as Cosolvents in Li-Ion Cells - Tech Briefs [techbriefs.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Uncovering abnormal changes in logP after fluorination using molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Estimating the Lipophilicity of Natural Products using a Polymeric Reversed Phase HPLC Method - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 18. ecetoc.org [ecetoc.org]

- 19. ML for LogP and pKa in Fluorine-Containing Derivatives [blackthorn.ai]

- 20. connectsci.au [connectsci.au]

- 21. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Developing fluoroalkyl carbonates to make pharmaceutical and chemical industries cleaner and safer | EurekAlert! [eurekalert.org]

- 23. tandfonline.com [tandfonline.com]

- 24. Synthesis of Fluorinated Dialkyl Carbonates from Carbon Dioxide as a Carbonyl Source - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

The Ascent of an Activating Agent: A Technical Guide to Pentafluorophenyl Carbonates in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Perpetual Quest for Amide Bond Fidelity

In the intricate world of organic synthesis, the formation of the amide bond stands as a cornerstone reaction, fundamental to the construction of peptides, pharmaceuticals, and advanced materials. The direct condensation of a carboxylic acid and an amine is a thermodynamically challenging process, necessitating the "activation" of the carboxylic acid to facilitate a successful coupling. This has led to the development of a vast arsenal of activating agents, each with its own set of advantages and limitations. This technical guide delves into the discovery, history, and application of a particularly potent class of activating agents: pentafluorophenyl carbonates. We will explore the causality behind their exceptional reactivity, provide field-proven insights into their use, and offer a comparative analysis against other common coupling reagents.

A Historical Perspective: The Rise of Activated Esters

The journey to efficient amide bond formation has been a long and incremental one. Early methods often involved harsh conditions and were prone to side reactions, most notably racemization of chiral centers. The concept of "activated esters" emerged as a significant breakthrough, offering a milder and more controlled approach. In this strategy, the carboxylic acid is converted into an ester with an electron-deficient alcohol, enhancing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by an amine.

Pioneering work in the mid-20th century by chemists like Bodanszky and du Vigneaud laid the groundwork for the widespread adoption of active esters, such as p-nitrophenyl (ONp) and pentachlorophenyl (OPcp) esters. While these represented a major advance, the quest for even faster reaction kinetics and reduced side reactions continued.

The Emergence of the Pentafluorophenyl Group: A Paradigm Shift in Reactivity

The defining characteristic of pentafluorophenyl (PFP) esters and carbonates is the powerful electron-withdrawing nature of the pentafluorinated aromatic ring. This inductive effect dramatically increases the electrophilicity of the carbonyl carbon, leading to significantly accelerated rates of aminolysis.[1][2]

Kinetic studies have starkly illustrated this superiority. The relative coupling rate of PFP esters (OPFP) is vastly greater than that of pentachlorophenyl (OPCP) and p-nitrophenyl (ONp) esters, with a reported ratio of 111:3.4:1, respectively.[2] This enhanced reactivity is not merely a matter of speed; it is a crucial factor in minimizing or eliminating undesirable side reactions that can plague slower coupling methods.[2][3]

The Discovery and Introduction of Pentafluorophenyl Carbonates

While the use of pentafluorophenol to form active esters was a logical progression, the introduction of pentafluorophenyl carbonates as versatile reagents for both amine protection and carboxylic acid activation marked a significant step forward.

A pivotal moment in the application of these reagents in peptide synthesis was the 1989 report by Medvedkin and colleagues on the use of dipentafluorophenyl carbonate (bis(pentafluorophenyl) carbonate) as a transesterifying reagent for the synthesis of pentafluorophenyl esters of amino acids.[4] This work highlighted the reagent's high reactivity, stability upon storage, and the simplicity of its preparation, positioning it as a valuable tool for peptide chemists.[4]

Simultaneously, the development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield revolutionized the field, creating a demand for highly efficient and reliable coupling methods. In 1985, Eric Atherton and Robert C. Sheppard published a landmark paper demonstrating the successful use of preformed Nα-fluorenylmethoxycarbonyl (Fmoc)-amino acid pentafluorophenyl esters in SPPS.[5] This work was instrumental in establishing PFP esters as a mainstream tool for the synthesis of complex peptides, particularly in the context of the milder Fmoc-based methodologies.[5][6]

Mechanism of Action: The Electron-Deficient Advantage

The efficacy of pentafluorophenyl carbonates and the resulting esters lies in a straightforward yet powerful principle of physical organic chemistry.

Activation of Carboxylic Acids

Bis(pentafluorophenyl) carbonate serves as a highly efficient reagent for the conversion of carboxylic acids to their corresponding pentafluorophenyl esters. The reaction proceeds through a nucleophilic attack of the carboxylate on the carbonate, with the expulsion of one pentafluorophenoxide leaving group. A subsequent elimination of carbon dioxide and the remaining pentafluorophenoxide yields the desired active ester.

Caption: Activation of a carboxylic acid using bis(pentafluorophenyl) carbonate.

Amide Bond Formation

The resulting pentafluorophenyl ester is highly activated towards nucleophilic attack by an amine. The electron-withdrawing fluorine atoms on the phenyl ring stabilize the departing pentafluorophenoxide anion, making it an excellent leaving group.

Caption: Mechanism of amide bond formation from a pentafluorophenyl ester.

Comparative Performance of Activating Agents

The choice of a coupling reagent is a critical decision in peptide synthesis, with significant implications for yield, purity, and the prevention of racemization. The following table provides a comparative overview of pentafluorophenyl esters against other common activating agents.

| Activating Agent/Method | Relative Coupling Rate | Advantages | Disadvantages |

| Pentafluorophenyl Ester (PFP) | 111 [2] | Very high reactivity, stable and isolable, low racemization potential.[3][7] | Requires pre-activation step. |

| Pentachlorophenyl Ester (PCP) | 3.4[2] | Stable and isolable. | Slower reaction rates compared to PFP esters. |

| p-Nitrophenyl Ester (ONp) | 1[2] | Historically significant, stable. | Slowest reaction rates among common active esters. |

| Carbodiimides (e.g., DCC, DIC) | Variable | In-situ activation, widely used. | Formation of insoluble urea byproducts (DCC), potential for racemization without additives.[8] |

| Phosphonium Salts (e.g., PyBOP) | High | High coupling efficiency, suitable for hindered amino acids.[9] | Can be expensive, byproducts can be difficult to remove. |

| Aminium/Uronium Salts (e.g., HBTU, HATU) | Very High | Very rapid coupling, high yields.[9] | Potential for guanidinylation of the N-terminus, some are explosive.[9][10] |

Key Applications in Modern Organic Synthesis

The exceptional reactivity and stability of pentafluorophenyl carbonates have led to their widespread adoption in several areas of organic synthesis.

Solid-Phase Peptide Synthesis (SPPS)

As pioneered by Atherton and Sheppard, the use of pre-formed Fmoc-amino acid pentafluorophenyl esters is a cornerstone of modern SPPS.[5] This approach offers several advantages:

-

High Coupling Efficiency: The rapid reaction kinetics ensure high yields, even for sterically hindered amino acids or "difficult" sequences.[11]

-

Reduced Racemization: The use of pre-activated esters, particularly under mild basic conditions, minimizes the risk of epimerization.[11]

-

Avoidance of in-situ Reagents: The growing peptide chain is not exposed to potentially harsh coupling reagents and their byproducts.[3]

Caption: A simplified workflow for SPPS using Fmoc-amino acid pentafluorophenyl esters.

Synthesis of Functionalized Polymers

Bis(pentafluorophenyl) carbonate has proven to be a valuable reagent in polymer chemistry, particularly for the synthesis of functionalized cyclic carbonate monomers. These monomers can then undergo ring-opening polymerization to produce polycarbonates with a wide range of pendant functional groups. This methodology provides an efficient route to biocompatible and biodegradable polymers for applications in drug delivery and materials science.

Bioconjugation

The high reactivity and relative stability of pentafluorophenyl esters in aqueous media make them excellent choices for bioconjugation reactions, such as the labeling of proteins and other biomolecules. They offer a reliable method for forming stable amide bonds between a molecule of interest and amine groups on a biological target.

Experimental Protocols

Preparation of an Fmoc-Amino Acid Pentafluorophenyl Ester

This protocol is a general guideline and may require optimization for specific amino acids.

-

Dissolution: Dissolve the Fmoc-protected amino acid (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or ethyl acetate).

-

Addition of Pentafluorophenol: Add pentafluorophenol (1.1 equivalents) to the solution.

-

Cooling: Cool the reaction mixture to 0 °C in an ice bath.

-

Addition of Coupling Agent: Slowly add a solution of a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents), in the same solvent.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

-

Work-up: Filter off the dicyclohexylurea (DCU) byproduct. Wash the filtrate with dilute acid (e.g., 5% HCl), water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by recrystallization or column chromatography.

Solid-Phase Peptide Coupling using an Fmoc-Amino Acid Pentafluorophenyl Ester

This protocol assumes a standard manual SPPS procedure on a resin support.

-

Resin Preparation: Swell the resin (e.g., Rink amide resin) in N,N-dimethylformamide (DMF).

-

Fmoc Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Washing: Thoroughly wash the resin with DMF to remove excess piperidine and the dibenzofulvene-piperidine adduct.

-

Coupling: Prepare a solution of the Fmoc-amino acid pentafluorophenyl ester (2-3 equivalents relative to the resin loading) in DMF. Add this solution to the resin.

-

Reaction Monitoring: Agitate the reaction mixture. The coupling progress can be monitored using a qualitative test such as the Kaiser test.

-

Washing: Once the coupling is complete, thoroughly wash the resin with DMF to remove excess reagents and the pentafluorophenol byproduct.

-

Cycle Repetition: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the sequence.

Conclusion: An Enduring Legacy in Synthesis

From their initial exploration in the mid-20th century to their indispensable role in modern synthetic chemistry, pentafluorophenyl carbonates and their ester derivatives have proven to be exceptionally powerful tools. Their high reactivity, coupled with their stability and ease of use, has solidified their position as a go-to reagent for the construction of amide bonds in a variety of contexts. The foundational work of researchers like Medvedkin, Atherton, and Sheppard paved the way for the widespread adoption of these reagents, and their legacy continues to influence the development of new synthetic methodologies in peptide science, polymer chemistry, and bioconjugation. As the demand for more complex and precisely engineered molecules grows, the unique advantages offered by the pentafluorophenyl activating group ensure that it will remain a vital component of the synthetic chemist's toolkit for the foreseeable future.

References

-

Medvedkin, V. N., Mitin, Yu. V., Klimenko, L. V., Podgornova, N. N., & Bystrichenko, A. I. (1989). [Dipentafluorophenyl carbonate--a reagent for peptide synthesis]. Bioorganicheskaia khimiia, 15(4), 460–464. [Link]

-